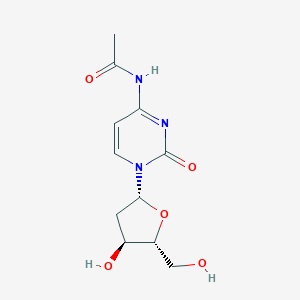

N4-Acetyl-2'-deoxycytidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYFZABPLDFELM-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463095 | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32909-05-0 | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the function of N4-Acetyl-2'-deoxycytidine?

An In-depth Technical Guide to N4-Acetyl-2'-deoxycytidine: Core Functions, Experimental Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, epigenetics, and pharmacology. Initially recognized as a synthetic nucleoside analogue with potential therapeutic applications, recent discoveries have identified it as a naturally occurring epigenetic mark in the DNA of various organisms. This technical guide provides a comprehensive overview of the current understanding of N4-Acetyl-2'-deoxycytidine's functions, from its role as an inhibitor of DNA synthesis to its emerging significance as a modulator of gene expression. Detailed methodologies for its synthesis and detection are presented, alongside visualizations of its metabolic and signaling contexts, to serve as a valuable resource for the scientific community.

Core Functions of N4-Acetyl-2'-deoxycytidine

N4-Acetyl-2'-deoxycytidine exhibits a dual role, functioning both as an exogenous therapeutic agent and an endogenous epigenetic modification.

Inhibition of DNA Synthesis

As a nucleoside analogue, N4-Acetyl-2'-deoxycytidine can interfere with the replication of DNA.[1] It is proposed to act as an inhibitor of DNA synthesis by targeting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[2][3] By binding to the active site of this enzyme, it blocks the production of the necessary building blocks for DNA synthesis and replication, ultimately leading to cell death.[2][3] This mechanism of action underlies its investigation in antiviral and anticancer research, as it can potentially halt the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.[1][4] Purine nucleoside analogs, a class of compounds that includes N4-Acetyl-2'-deoxycytidine, are known for their broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis.[4]

Epigenetic Modification of DNA

Recent studies have revealed that N4-acetyldeoxycytosine (referred to as 4acC in this context) is a naturally occurring modification in the genomic DNA of a range of organisms, including higher plants like Arabidopsis thaliana, rice, and maize, as well as in mice and humans.[5][6][7][8] This discovery has expanded the landscape of epigenetics, introducing a new player in the regulation of gene expression.

Genome-wide profiling has shown that 4acC is not randomly distributed. It is predominantly found in euchromatin regions, which are associated with actively transcribed genes.[7][9] Specifically, 4acC peaks are often located around the transcription start sites (TSS) of protein-coding genes, and its presence positively correlates with gene expression levels.[5][6][7] This suggests that 4acC may function as an epigenetic mark for active chromatin, potentially by influencing the binding of transcription factors or by modulating local chromatin structure.[9] Further research indicates that 4acC may interact with other epigenetic marks, such as histone modifications, to cooperatively regulate gene expression.[7] The acetyltransferase N-acetyltransferase 10 (NAT10), known to be responsible for the analogous N4-acetylcytidine (ac4C) modification in RNA, is the likely candidate for catalyzing the formation of 4acC in DNA.[9]

Quantitative Data

The biophysical and biochemical properties of N4-Acetyl-2'-deoxycytidine are crucial for understanding its function. While comprehensive quantitative data remains an active area of research, some key findings have been reported.

| Parameter | Observation | Significance | Reference |

| Effect on DNA Duplex Stability | Increases the UV melting temperature (Tm) of duplex oligonucleotides by 1–8 °C. | The acetylation of the exocyclic amine on cytosine enhances the thermal stability of the DNA double helix. This could be due to improved base stacking interactions or altered hydration patterns in the major groove. | [5][6][10] |

| Enzyme Inhibition | Acts as an inhibitor of DNA synthesis, reportedly by binding to the active site of ribonucleotide reductase. | This is the basis for its potential as an anticancer and antiviral agent. | [2][3] |

Note: Specific binding affinities (e.g., Ki, Kd) and detailed enzymatic kinetics (e.g., Km, Vmax) for N4-Acetyl-2'-deoxycytidine with its target enzymes are not yet widely available in the literature.

Experimental Protocols

The study of N4-Acetyl-2'-deoxycytidine involves its chemical synthesis for incorporation into oligonucleotides and sensitive methods for its detection in biological samples.

Synthesis of N4-Acetyl-2'-deoxycytidine Phosphoramidite

The synthesis of oligonucleotides containing N4-Acetyl-2'-deoxycytidine requires the preparation of its corresponding phosphoramidite building block. This is typically a multi-step process:

-

N4-Acetylation of 2'-deoxycytidine: 2'-deoxycytidine is suspended in a suitable solvent like pyridine, and an excess of acetic anhydride is added. The reaction is stirred at room temperature until completion. The product, N4-acetyl-2'-deoxycytidine, is then purified, often by silica gel chromatography.[11]

-

5'-O-Dimethoxytritylation (DMT protection): The purified N4-acetyl-2'-deoxycytidine is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added. This step protects the 5'-hydroxyl group, which is essential for controlled, directional synthesis on a solid support.[11]

-

Phosphitylation: The 5'-O-DMT-N4-acetyl-2'-deoxycytidine is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. A non-nucleophilic base (e.g., N,N-diisopropylethylamine) is added, followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This step adds the phosphoramidite moiety to the 3'-hydroxyl group, creating the final building block for automated DNA synthesis.[11]

A notable challenge in synthesizing oligonucleotides with this modification is the lability of the acetyl group under standard deprotection conditions. Milder deprotection strategies are therefore required to maintain the integrity of the modification.[5][6]

Detection of 4acC in Genomic DNA

Several methods have been employed to detect and map the location of 4acC in genomic DNA.

This is a straightforward method to confirm the presence of 4acC in a genomic DNA sample.

-

DNA Extraction and Denaturation: High-purity genomic DNA is extracted from the tissue or cells of interest. The DNA is then denatured by heating to 95°C for 5 minutes to separate the double helix into single strands.[9]

-

Membrane Spotting: Varying amounts of the denatured DNA are spotted onto a positively charged nylon membrane (e.g., Hybond-N+).[9]

-

UV Crosslinking: The DNA is permanently fixed to the membrane using ultraviolet radiation.[9]

-

Immunodetection:

-

The membrane is blocked with a solution like 5% nonfat milk to prevent non-specific antibody binding.[9]

-

The membrane is incubated with a primary antibody that specifically recognizes 4acC (and its ribonucleoside counterpart, ac4C).[9]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[9]

-

A chemiluminescent substrate is added, and the signal is detected, indicating the presence of 4acC.[9]

-

This technique allows for the genome-wide mapping of 4acC. The protocol is conceptually similar to other immunoprecipitation-based sequencing methods like MeDIP-seq.[12][13]

-

Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and fragmented into smaller, manageable pieces, typically in the range of 200-500 base pairs, using sonication or enzymatic digestion.

-

Immunoprecipitation: The fragmented DNA is incubated with an antibody specific for 4acC. The antibody-DNA complexes are then captured, for example, using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA fragments. The enriched, 4acC-containing DNA is then eluted.

-

Library Preparation and Sequencing: The enriched DNA fragments are used to prepare a library for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify the specific regions of the genome that are enriched for 4acC.

Biological Pathways and Relationships

Visualizing the metabolic and functional context of N4-Acetyl-2'-deoxycytidine is essential for a deeper understanding of its roles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 3. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ãGenome Biologyãå表å¦ä¼çäºå´çå³°ææ课é¢ç»âN4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thalianaâ-è¡ä¸å¨æ-æ°é»å¨æ-æ±èçéä¼ å¦ä¼_å®æ¹ç½ç« [jsgs.org.cn]

- 9. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. benchchem.com [benchchem.com]

- 12. 4acCPred: Weakly supervised prediction of N4-acetyldeoxycytosine DNA modification from sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide to N4-Acetyl-2'-deoxycytidine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, epigenetics, and pharmacology. As an analogue of the canonical nucleoside 2'-deoxycytidine, its unique chemical structure imparts distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological roles of N4-Acetyl-2'-deoxycytidine, with a focus on its implications for DNA synthesis, stability, and its potential as a therapeutic agent. Detailed experimental methodologies for its synthesis and analysis are also presented to facilitate further research and development.

Chemical Structure and Identification

N4-Acetyl-2'-deoxycytidine is structurally characterized by the presence of an acetyl group attached to the exocyclic amine (N4) of the cytosine base. This modification distinguishes it from the endogenous 2'-deoxycytidine.

The definitive chemical identifiers for N4-Acetyl-2'-deoxycytidine are provided in the table below.

| Identifier | Value |

| IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide[1] |

| CAS Number | 32909-05-0[1][2][3] |

| Molecular Formula | C11H15N3O5[1][2][3] |

| SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C--INVALID-LINK--CO">C@@HO[1][2] |

| InChI | InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1[1][3] |

Physicochemical Properties

The addition of the acetyl group to the deoxycytidine moiety influences its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 269.25 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 154 - 161 °C | |

| Solubility | Soluble in DMSO (125 mg/mL) | |

| Storage Temperature | 2°C - 8°C | [2] |

Biological Significance and Mechanism of Action

N4-Acetyl-2'-deoxycytidine is recognized as a nucleoside analogue that can interfere with fundamental cellular processes, primarily DNA synthesis.[2] Its structural similarity to 2'-deoxycytidine allows it to be recognized by cellular machinery, leading to its incorporation into DNA. This incorporation can have significant downstream consequences.

Inhibition of DNA Synthesis

A primary biological role of N4-Acetyl-2'-deoxycytidine is its ability to act as an inhibitor of DNA synthesis.[2] It is proposed to bind to the active site of ribonucleotide reductase, an enzyme crucial for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2] By blocking this enzyme, N4-Acetyl-2'-deoxycytidine effectively depletes the pool of available deoxyribonucleotides, thereby halting DNA replication and leading to cell death.[2]

Figure 1. Proposed mechanism of DNA synthesis inhibition by N4-Acetyl-2'-deoxycytidine.

Role in Epigenetics and Cancer Research

Emerging research suggests that N4-Acetyl-2'-deoxycytidine may play a role in epigenetics by influencing DNA methylation patterns.[4] DNA methylation is a key epigenetic modification involved in gene regulation, and its dysregulation is a hallmark of cancer. The incorporation of ac4dC into DNA could potentially alter the recognition and activity of DNA methyltransferases, leading to changes in gene expression. This has positioned N4-Acetyl-2'-deoxycytidine as a compound of interest in cancer research, with potential applications in the development of novel anticancer therapies.[4]

Experimental Protocols

Synthesis of N4-Acetyl-2'-deoxycytidine

A general method for the synthesis of N4-acylated 2'-deoxycytidines involves the acylation of 2'-deoxycytidine with an appropriate activated carboxylic acid ester. The resulting nucleoside is then purified by column chromatography.

Materials:

-

2'-deoxycytidine

-

Activated ester of acetic acid (e.g., N-hydroxysuccinimide ester of acetic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Activation of Acetic Acid: React acetic acid with N-hydroxysuccinimide (NHS) and DCC in ethyl acetate at room temperature for 24 hours to form the NHS ester of acetic acid.

-

Acylation: Dissolve 2'-deoxycytidine in DMF and add the activated acetic acid ester. The reaction is typically carried out at 25-30°C for 24-48 hours.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure N4-Acetyl-2'-deoxycytidine.

Figure 2. General workflow for the synthesis of N4-Acetyl-2'-deoxycytidine.

Analytical Methods

Sample Preparation:

-

Dissolve 5-10 mg of N4-Acetyl-2'-deoxycytidine in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Data Acquisition (General Parameters for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: ~12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: ~200 ppm.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate).

General Gradient Profile:

-

Start with a low percentage of acetonitrile (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.

Detection:

-

UV detection at a wavelength of approximately 270 nm.

Instrumentation:

-

Electrospray ionization (ESI) mass spectrometer coupled to an HPLC system (LC-MS).

Ionization Mode:

-

Positive or negative ion mode can be used, depending on the desired adducts.

Analysis:

-

The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts can be used to confirm the molecular weight of N4-Acetyl-2'-deoxycytidine. Fragmentation patterns (MS/MS) can be used for structural elucidation.

Conclusion

N4-Acetyl-2'-deoxycytidine is a modified nucleoside with significant implications for DNA metabolism and epigenetic regulation. Its ability to inhibit DNA synthesis positions it as a molecule of interest for the development of anticancer and antiviral therapies. The provided experimental protocols for its synthesis and analysis offer a foundation for researchers to further investigate its properties and biological functions. Future studies elucidating the precise molecular interactions of ac4dC within the cellular environment will be crucial for harnessing its full therapeutic potential.

References

N4-Acetyl-2'-deoxycytidine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside analog with demonstrated biological activity. While its precise mechanism of action is multifaceted and subject to ongoing research, current evidence points towards three primary interconnected pathways: incorporation into DNA, potential inhibition of ribonucleotide reductase, and a role in epigenetic regulation. This technical guide provides a comprehensive overview of the current understanding of N4-Acetyl-2'-deoxycytidine's mechanism of action, supported by available experimental data and methodologies. It is intended to serve as a resource for researchers in molecular biology, pharmacology, and drug development.

Introduction

N4-Acetyl-2'-deoxycytidine is a structurally modified analog of the natural nucleoside 2'-deoxycytidine. This modification, the addition of an acetyl group to the exocyclic amine (N4 position), imparts unique biochemical properties that allow it to interfere with normal cellular processes. These properties have positioned it as a molecule of interest in antiviral and anticancer research.[1] Its biological effects appear to stem from its ability to act as a metabolic mimic, being recognized by cellular enzymes involved in DNA synthesis and maintenance. This guide will explore the distinct yet potentially synergistic mechanisms through which N4-Acetyl-2'-deoxycytidine exerts its effects.

Core Mechanisms of Action

The biological activity of N4-Acetyl-2'-deoxycytidine can be attributed to three main mechanisms:

-

Incorporation into DNA by DNA Polymerases: The triphosphate form of N4-Acetyl-2'-deoxycytidine can be utilized as a substrate by various DNA polymerases, leading to its incorporation into the DNA strand.[2]

-

Putative Inhibition of Ribonucleotide Reductase: It is proposed that the diphosphate form of N4-Acetyl-2'-deoxycytidine may inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides for DNA synthesis.

-

Role as an Epigenetic Modifier: The presence of N4-acetyldeoxycytosine (4acC) has been identified as an epigenetic mark in the genome of Arabidopsis thaliana, suggesting a role in the regulation of gene expression.[3]

Incorporation into DNA

Once inside the cell, N4-Acetyl-2'-deoxycytidine is phosphorylated by cellular kinases to its triphosphate derivative, N4-Acetyl-2'-deoxycytidine-5'-triphosphate (dCAcTP). This analog can be recognized and incorporated into a growing DNA strand by various DNA polymerases during replication or repair processes.[1][2]

The incorporation of this modified base can lead to several downstream consequences:

-

Altered DNA Structure: The acetyl group at the N4 position can modify the local DNA structure and affect the stability of the DNA duplex.

-

Disrupted Protein-DNA Interactions: The presence of the acetyl group in the major groove of the DNA may interfere with the binding of transcription factors, replication machinery, or DNA repair enzymes.

-

Potential for Chain Termination: Depending on the polymerase and sequence context, the incorporation could potentially hinder further extension of the DNA strand.

Putative Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RRR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the synthesis of all four DNA precursors. Inhibition of RNR leads to a depletion of the cellular dNTP pool, resulting in the arrest of DNA synthesis and subsequent cell death.

It is hypothesized that N4-Acetyl-2'-deoxycytidine diphosphate acts as an inhibitor of RNR. While direct kinetic studies on N4-Acetyl-2'-deoxycytidine are not widely available in the reviewed literature, this mechanism is well-established for other 2'-substituted deoxycytidine analogs, such as 2'-azido-2'-deoxycytidine and 2'-difluorodeoxycytidine.[4] These analogs, after phosphorylation to their diphosphate forms, act as potent RNR inhibitors.[4] The proposed mechanism for N4-Acetyl-2'-deoxycytidine would follow a similar pathway.

Role as an Epigenetic Modifier

Recent research has identified N4-acetyldeoxycytosine (4acC) as a novel DNA modification in the genome of Arabidopsis thaliana.[3] This modification is predominantly found in euchromatin regions, which are associated with actively transcribed genes.[3] This discovery suggests that N4-Acetyl-2'-deoxycytidine, upon incorporation into DNA, may function as an epigenetic mark.

Epigenetic marks are chemical modifications to DNA or its associated histone proteins that regulate gene expression without altering the underlying DNA sequence. The presence of 4acC in euchromatin suggests it may play a role in maintaining an open chromatin state, thereby facilitating gene expression.[3] While the enzymatic machinery ("writers" and "erasers") for this modification in mammalian cells is yet to be fully elucidated, this finding opens a new avenue for understanding the compound's mechanism of action, potentially linking it to the regulation of gene expression.[1]

Quantitative Data

The available scientific literature provides qualitative data on the incorporation of N4-Acetyl-2'-deoxycytidine triphosphate into DNA by various polymerases. However, specific quantitative data such as enzyme inhibition constants (IC50, Ki) for ribonucleotide reductase or kinetic parameters (Km, kcat) for DNA polymerase incorporation are not well-documented in the reviewed sources.

| Parameter | Enzyme/Process | Finding | Reference |

| Substrate Capability | DNA Polymerases (Taq, KF (exo-), Bsm, KOD XL, phi29) | N4-acetyl-2'-deoxycytidine-5'-triphosphate can be incorporated into DNA. | [2] |

| Epigenetic Location | Arabidopsis thaliana Genome | N4-acetyldeoxycytosine is enriched in euchromatin regions and associated with expressed genes. | [3] |

Experimental Protocols

Primer Extension (PEX) Assay for DNA Polymerase Incorporation

This protocol is adapted from studies investigating the incorporation of modified nucleotides by DNA polymerases.[2]

Objective: To determine if N4-Acetyl-2'-deoxycytidine-5'-triphosphate (dCAcTP) can be incorporated into a nascent DNA strand by a specific DNA polymerase.

Materials:

-

DNA polymerase (e.g., Taq, KOD XL)

-

5'-radiolabeled DNA primer (e.g., with [γ-33P]-ATP)

-

Synthetic DNA template containing sites for incorporation

-

Natural dNTPs (dATP, dGTP, dTTP)

-

Modified dCAcTP

-

Reaction buffer appropriate for the chosen polymerase

-

T4 Polynucleotide Kinase

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Urea

-

Loading dye (e.g., formamide-based)

-

Phosphorimager or autoradiography film

Workflow:

Procedure:

-

Primer Labeling: The 5' end of the DNA primer is radiolabeled using T4 polynucleotide kinase and [γ-33P]-ATP. The labeled primer is then purified.

-

Annealing: The labeled primer is annealed to the synthetic DNA template by heating the mixture to 95°C and then gradually cooling to room temperature.

-

Primer Extension Reaction: The primer/template duplex is incubated with the DNA polymerase in its specific reaction buffer. The reaction mixture contains a mix of the three natural dNTPs and the modified dCAcTP. Control reactions are run with natural dCTP or in the absence of a C-nucleotide.

-

Termination and Denaturation: The reaction is stopped by adding a loading buffer containing formamide (to denature the DNA) and EDTA (to chelate Mg2+ and inactivate the polymerase).

-

Gel Electrophoresis: The reaction products are separated by size on a high-resolution denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphorimager screen or X-ray film. The appearance of longer DNA products in the lane containing dCAcTP, compared to the negative control, indicates successful incorporation of the modified nucleotide.

Summary and Future Directions

The mechanism of action for N4-Acetyl-2'-deoxycytidine is complex, with strong evidence supporting its role as a substrate for DNA polymerases and as a potential epigenetic marker. Its incorporation into the DNA backbone provides a clear pathway to cytotoxicity and potential therapeutic effects. The hypothesis that it also inhibits ribonucleotide reductase is plausible based on related compounds but requires direct experimental validation through enzymatic assays.

Future research should focus on:

-

Quantitative analysis of RNR inhibition: Determining the IC50 and Ki values of N4-Acetyl-2'-deoxycytidine diphosphate against purified RNR is crucial to validate this proposed mechanism.

-

Elucidating the downstream effects of DNA incorporation: Studies are needed to understand how the presence of N4-acetyldeoxycytosine in a DNA strand affects DNA replication, transcription, and repair in mammalian cells.

-

Identifying the epigenetic machinery: The identification of the "writer" (acetyltransferase) and "eraser" (deacetylase) enzymes that manage the 4acC mark in mammalian DNA will be critical to understanding its role in gene regulation and its potential as a therapeutic target.

A comprehensive understanding of these mechanisms will be essential for the rational design and development of N4-Acetyl-2'-deoxycytidine and related analogs as therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of N4-Acetyl-2'-deoxycytidine in Cellular Processes: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine (dacC) is a modified nucleoside analog with purported roles in the inhibition of DNA synthesis and potential applications in antiviral and anticancer therapies. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on its specific mechanisms of action as a direct inhibitor of DNA replication. While commercial suppliers characterize it as a DNA synthesis inhibitor, often targeting ribonucleotide reductase, peer-reviewed studies detailing its efficacy, molecular interactions, and cellular effects are largely absent. This guide provides a transparent overview of the current state of knowledge, highlighting the limited data available and distinguishing it from the more extensively studied RNA modification, N4-acetylcytidine (ac4C).

Introduction to N4-Acetyl-2'-deoxycytidine

N4-Acetyl-2'-deoxycytidine is a derivative of deoxycytidine, a natural precursor for DNA synthesis, with an acetyl group attached to the N4 position of the cytosine base.[1] Its structural similarity to the endogenous nucleoside suggests it could interfere with DNA replication and repair mechanisms.[2] Several chemical suppliers market N4-Acetyl-2'-deoxycytidine as a research compound with potential applications in antiviral and anticancer research, attributing its mode of action to the inhibition of DNA synthesis.[2][3]

Proposed Mechanism of Action: Inhibition of DNA Synthesis

The primary proposed mechanism of action for N4-Acetyl-2'-deoxycytidine is the inhibition of DNA synthesis.[3][4][5] It is suggested that, as a nucleoside analog, it may be phosphorylated within the cell to its triphosphate form. This activated form could then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into nascent DNA strands by DNA polymerases.

Some sources suggest that N4-Acetyl-2'-deoxycytidine may act by inhibiting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[4][5][6] By blocking this enzyme, the cellular pool of deoxyribonucleotides would be depleted, leading to a cessation of DNA replication and subsequent cell death.[4]

It is important to note that these proposed mechanisms are largely based on information from commercial product descriptions and general principles of nucleoside analog action.[3][4][5] There is a notable lack of published research to substantiate these claims with experimental data for N4-Acetyl-2'-deoxycytidine specifically.

Distinction from N4-acetylcytidine (ac4C) in RNA

A significant portion of the available literature discusses N4-acetylcytidine (ac4C), an important post-transcriptional modification in various RNA molecules, including mRNA, tRNA, and rRNA.[7][8] This RNA modification is catalyzed by the N-acetyltransferase NAT10 and plays a crucial role in regulating RNA stability, translation efficiency, and gene expression.[7][9] Dysregulation of ac4C modification and NAT10 has been implicated in several diseases, including cancer.[10][11] It is critical for researchers to distinguish between the RNA modification ac4C and the deoxyribonucleoside analog N4-Acetyl-2'-deoxycytidine, the subject of this guide, as they are distinct molecules with different biological roles.

Potential Therapeutic Applications

N4-Acetyl-2'-deoxycytidine has been suggested to have potential as an antiviral and anticancer agent.[2] Its ability to be incorporated into DNA makes it a tool for studying gene expression and regulation, and it has been explored for its effects on DNA methylation patterns.[2] Additionally, research into other N4-acyl-modified deoxycytidine analogs has shown that such modifications can enhance antiviral activity, suggesting a potential avenue for the development of N4-Acetyl-2'-deoxycytidine as a therapeutic.[12] However, without dedicated studies, its efficacy and safety profile remain unknown.

Current Research Gaps and Future Directions

The role of N4-Acetyl-2'-deoxycytidine as a DNA synthesis inhibitor remains largely uninvestigated in the peer-reviewed scientific literature. To validate its potential as a therapeutic agent, future research should focus on:

-

Biochemical Assays: Detailed enzymatic assays are required to determine if N4-Acetyl-2'-deoxycytidine or its triphosphate form directly inhibits DNA polymerases or ribonucleotide reductase. Quantitative data, such as IC50 values, are needed to assess its potency.

-

Cell-Based Assays: Studies using various cell lines are necessary to evaluate the compound's effect on cell proliferation, cell cycle progression, and the induction of apoptosis.

-

Mechanism of Action Studies: In-depth molecular studies are needed to confirm how N4-Acetyl-2'-deoxycytidine is transported into cells, phosphorylated, and how it interacts with the DNA replication machinery.

-

In Vivo Studies: Should in vitro studies show promise, animal models would be required to evaluate the compound's efficacy, pharmacokinetics, and toxicity.

Conclusion

While N4-Acetyl-2'-deoxycytidine is commercially available and described as a DNA synthesis inhibitor, there is a significant lack of robust scientific evidence to support this claim and to fully characterize its biological activity. The scientific community would benefit from foundational research to elucidate its mechanism of action and to explore its potential as a tool for research and drug development. Until such data becomes available, any claims regarding its function should be treated with caution. Researchers interested in this molecule should be prepared to conduct the initial exploratory studies to validate its purported effects.

References

- 1. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 5. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]

- 6. N4-Acetyl-2'-deoxycytidine - CD BioGlyco [bioglyco.com]

- 7. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Acetyl-2'-deoxycytidine (d4acC): An Emerging Player in Epigenetic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetyl-2'-deoxycytidine (d4acC) is a recently identified modification of deoxycytidine in genomic DNA, poised to expand our understanding of epigenetic regulation beyond canonical methylation. Initial evidence, primarily from plant genomics, suggests that d4acC is a feature of active chromatin and is associated with gene expression. This technical guide provides a comprehensive overview of the current knowledge surrounding d4acC, including its known distribution, potential mechanisms of action, and detailed experimental protocols for its study. While research into d4acC is still in its nascent stages, particularly concerning its enzymatic regulation in mammalian systems, this document aims to equip researchers with the foundational knowledge and technical framework to investigate this promising epigenetic marker. We will explore its biophysical properties, its interplay with DNA methylation, and provide workflows for its detection and functional analysis.

The Core Concept: d4acC as an Epigenetic Mark

Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. While DNA methylation (5-methylcytosine, 5mC) is the most extensively studied epigenetic mark on DNA, the discovery of d4acC suggests a more complex regulatory landscape.

Chemical Structure and Properties

N4-acetyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine with an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification is distinct from the well-known methylation at the C5 position. The addition of the acetyl group has the potential to alter the hydrogen bonding capacity and steric properties of the cytosine base, which could in turn affect DNA-protein interactions and the local DNA structure.

Distribution and Association with Gene Expression

The most definitive research to date on the genomic distribution of d4acC comes from studies in the plant Arabidopsis thaliana. Genome-wide profiling has revealed that d4acC is not randomly distributed but is enriched in specific chromatin contexts.

-

Euchromatin Localization: d4acC is predominantly found in euchromatin, the less condensed region of the chromosome that is often associated with active gene transcription.

-

Transcription Start Sites (TSS): A significant enrichment of d4acC is observed around the transcription start sites of actively transcribed protein-coding genes.

-

Positive Correlation with Gene Expression: A strong positive correlation exists between the presence of d4acC marks and the level of gene expression, suggesting a role in promoting or maintaining a transcriptionally active state.

While the presence of d4acC has been confirmed in mouse and human genomic DNA via mass spectrometry, its detailed distribution and functional role in mammalian systems are yet to be elucidated.

Potential Mechanisms of Epigenetic Regulation by d4acC

The precise mechanisms by which d4acC influences gene expression are still under investigation. However, based on its chemical nature and genomic localization, several hypotheses can be proposed.

Modulation of DNA-Protein Interactions

The acetyl group at the N4 position could directly influence the binding of proteins to DNA.

-

Inhibition of Repressor Binding: The acetyl moiety may sterically hinder the binding of transcriptional repressors or other proteins that would otherwise recognize and bind to unmodified cytosine.

-

Recruitment of Activators ("Readers"): Conversely, the acetylated cytosine could serve as a binding site for specific "reader" proteins containing domains that recognize acetylated lysines (bromodomains) or potentially novel acetyl-cytosine binding domains. These readers could then recruit transcriptional co-activators or chromatin remodeling complexes.

Interplay with DNA Methylation

d4acC and 5mC appear to have distinct roles and genomic territories. The presence of an acetyl group at the N4 position might influence the methylation status of the C5 position on the same or adjacent cytosines.

-

Steric Hindrance of DNMTs: The bulky acetyl group could sterically hinder the access of DNA methyltransferases (DNMTs) to the C5 position, thereby leading to a localized inhibition of DNA methylation and maintaining a transcriptionally permissive state.

Alteration of DNA Structure and Stability

The acetylation of cytosine may have a direct impact on the biophysical properties of the DNA duplex. Studies on the RNA counterpart, N4-acetylcytidine (ac4C), have shown that it increases the thermal stability of RNA duplexes. A similar stabilizing effect of d4acC on the DNA double helix is plausible, which could influence processes such as DNA replication, repair, and transcription.

Quantitative Data on d4acC

To date, comprehensive quantitative data on the effects of d4acC on gene expression and DNA methylation in mammalian systems is limited. The available data is largely correlational and derived from plant studies. The following table summarizes the key quantitative findings from the study of d4acC in Arabidopsis thaliana.

| Parameter | Observation in Arabidopsis thaliana | Implication |

| Genomic Abundance | Detected in genomic DNA | Confirms its existence as a DNA modification. |

| Chromatin Distribution | Primarily in euchromatin | Associated with active regions of the genome. |

| Positional Enrichment | Enriched around Transcription Start Sites (TSS) | Suggests a role in the initiation of transcription. |

| Correlation with Gene Expression | Positive correlation | Implies a role as an activating epigenetic mark. |

Experimental Protocols

Investigating the epigenetic role of d4acC requires a combination of techniques to introduce, detect, and functionally characterize this modification. The following protocols are based on established methodologies for other nucleoside analogs and can be adapted for the study of d4acC.

Protocol for In Vitro Incorporation of d4acC into Mammalian Cells

This protocol describes how to treat mammalian cells in culture with d4acC to achieve its incorporation into the genomic DNA.

Materials:

-

N4-acetyl-2'-deoxycytidine (d4acC)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

DMSO (for dissolving d4acC)

-

6-well plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed the mammalian cells in 6-well plates at a density that will allow for several rounds of cell division over the course of the experiment (e.g., 2 x 10^5 cells per well). Allow the cells to adhere overnight.

-

Preparation of d4acC Stock Solution: Prepare a 10 mM stock solution of d4acC in sterile DMSO. Store at -20°C.

-

Treatment of Cells:

-

On the day of treatment, thaw the d4acC stock solution.

-

Prepare a series of working concentrations of d4acC in complete cell culture medium. A starting range of 1-10 µM is recommended. Include a vehicle control (medium with the same final concentration of DMSO as the highest d4acC concentration).

-

Remove the old medium from the cells and replace it with the medium containing d4acC or the vehicle control.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for the incorporation of d4acC into the newly synthesized DNA during S-phase.

-

Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream applications such as DNA extraction for d4acC quantification or gene expression analysis.

Protocol for d4acC-IP-Seq (N4-acetyl-2'-deoxycytidine DNA Immunoprecipitation Sequencing)

This protocol outlines the genome-wide mapping of d4acC using an antibody-based enrichment method followed by high-throughput sequencing.

Materials:

-

Genomic DNA extracted from cells of interest

-

Anti-d4acC antibody

-

Protein A/G magnetic beads

-

IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Wash buffers (low and high salt)

-

Elution buffer (e.g., 1% SDS, 100 mM NaHCO3)

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Genomic DNA Fragmentation: Shear the genomic DNA to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the fragmented DNA with an anti-d4acC antibody in IP buffer overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads sequentially with low salt and high salt wash buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated DNA from the beads using elution buffer.

-

Reverse cross-links (if applicable) and treat with Proteinase K to digest the antibody.

-

Purify the enriched DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation).

-

Perform high-throughput sequencing.

-

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of d4acC enrichment.

Protocol for Quantitative Analysis of d4acC by LC-MS/MS

This protocol provides a method for the sensitive and accurate quantification of d4acC levels in genomic DNA.

Materials:

-

Genomic DNA

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

-

d4acC standard for calibration curve

Procedure:

-

Genomic DNA Digestion:

-

Digest the genomic DNA to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Separate the deoxynucleosides using liquid chromatography.

-

Detect and quantify d4acC and other deoxynucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the d4acC standard.

-

Calculate the amount of d4acC in the sample relative to the total amount of deoxycytidine or total DNA.

-

Visualization of Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for studying d4acC and a proposed model for its mechanism of action.

Experimental Workflow for d4acC Analysis

Proposed Mechanism of d4acC in Transcriptional Activation

Future Directions and Unanswered Questions

The study of d4acC is a burgeoning field with many fundamental questions yet to be answered, particularly in the context of mammalian biology.

-

Identification of the "Writer," "Reader," and "Eraser" Proteins: A primary goal is the identification of the enzymes that catalyze the addition (writers) and removal (erasers) of the acetyl group on deoxycytidine in DNA, as well as the proteins that recognize and bind to d4acC (readers). The RNA acetyltransferase NAT10 is a candidate writer, but its activity on a DNA substrate needs to be confirmed.

-

Functional Consequences in Mammalian Systems: Elucidating the precise functional consequences of d4acC in mammalian cells is crucial. This includes determining its causal role in gene regulation and its potential involvement in development and disease.

-

Crosstalk with Other Epigenetic Modifications: Further investigation into the interplay between d4acC, DNA methylation, and histone modifications will provide a more integrated understanding of epigenetic regulation.

-

Therapeutic Potential: Given the role of epigenetic dysregulation in diseases such as cancer, exploring the potential of targeting the d4acC pathway for therapeutic intervention is a promising avenue for future research.

N4-Acetyl-2'-deoxycytidine as a pyrimidine 2'-deoxyribonucleoside.

Abstract: N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified pyrimidine 2'-deoxyribonucleoside with significant potential in molecular biology, epigenetics, and drug development. As an analog of 2'-deoxycytidine, its primary role involves its incorporation into DNA, where it can modulate gene expression and cellular processes. The N4-acetyl group provides increased stability and serves as a protective group, making ac4dC a valuable prodrug for cytidine-based therapeutics, particularly inhibitors of DNA methyltransferase (DNMT). This document provides a comprehensive technical overview of N4-Acetyl-2'-deoxycytidine, including its chemical properties, biological mechanisms, synthesis and analysis protocols, and applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

N4-Acetyl-2'-deoxycytidine is structurally similar to the natural nucleoside 2'-deoxycytidine, with the key difference being the acetylation of the exocyclic amine (N4) on the cytosine base.[1][2] This modification alters its chemical properties, influencing its stability and biological activity.

| Property | Value | Source |

| IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | [1] |

| Synonyms | N4-Ac-2'-dC, N-Acetyl-2′-deoxycytidine | [3][4] |

| CAS Number | 32909-05-0 | [1][5] |

| Molecular Formula | C11H15N3O5 | [1][5] |

| Molecular Weight | 269.25 g/mol | [1][5] |

| Appearance | White to off-white or faint yellow powder | [3] |

| Melting Point | 154 - 161 °C | [3] |

| Storage | Short-term (days to weeks) at 0 - 4 °C; Long-term (months to years) at -20 °C. Protect from light. | [2][4] |

| Stability | The related ribonucleoside, N4-acetylcytidine, is known to hydrolyze to cytidine in aqueous solutions. Similar care should be taken with ac4dC. | [6] |

Biological Role and Mechanism of Action

N4-Acetyl-2'-deoxycytidine functions primarily as a nucleoside analog and a prodrug, with significant implications in epigenetics and cancer therapy.[3] Its mechanism of action is multifaceted, involving metabolic activation and subsequent interaction with key cellular enzymes.

2.1 Prodrug Activation and DNA Incorporation

The N4-acetyl group can serve as a protective modification that is cleaved by intracellular enzymes, such as carboxylesterases, to release the active cytidine analog. This strategy is analogous to other nucleoside prodrugs like capecitabine.[7] Once deacetylated, the resulting 2'-deoxycytidine analog is phosphorylated by cellular kinases to its triphosphate form (ac4dCTP). This nucleotide can then be recognized by DNA polymerases and incorporated into newly synthesized DNA strands.[3][8]

2.2 Inhibition of DNA Methyltransferase (DNMT)

A primary application of cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).[9] When an analog like a derivative of 5-azacytidine is incorporated into DNA in place of cytosine, it can covalently trap DNMT enzymes that attempt to methylate the DNA.[7] This trapping leads to the depletion of active DNMTs, resulting in passive DNA demethylation during subsequent rounds of replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, a key mechanism in anticancer therapy.[7][9] N4-acetylation can be used to create a more stable prodrug of a DNMT inhibitor like decitabine (5-aza-2'-deoxycytidine).[7]

2.3 Inhibition of DNA Synthesis

Some sources suggest that N4-Acetyl-2'-deoxycytidine may also act as an inhibitor of DNA synthesis by targeting the enzyme ribonucleotide reductase.[5][10] This enzyme is responsible for converting ribonucleotides to the deoxyribonucleotides required for DNA replication. By blocking this crucial step, the compound can prevent DNA synthesis, leading to cell death.[5][10] This mechanism contributes to its potential as an anticancer and antiviral agent.[3][4]

Applications in Research and Drug Development

The unique properties of ac4dC make it a valuable molecule for both basic research and therapeutic applications.

-

Epigenetic Research: As a precursor to DNMT inhibitors, ac4dC is a tool for studying the effects of DNA methylation on gene expression and cellular differentiation.[3]

-

Anticancer Drug Development: Its ability to induce DNA hypomethylation and inhibit DNA synthesis makes it a candidate for anticancer therapies, particularly for hematological malignancies.[4][7] The N4-acetyl group can improve the stability and pharmacokinetic profile of cytidine analog drugs.

-

Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. By interfering with DNA synthesis, ac4dC has potential applications in the development of treatments for viruses like HIV.[3]

-

Oligonucleotide Synthesis: Protected forms of ac4dC, such as its phosphoramidite derivative, are used in the solid-phase synthesis of modified DNA oligonucleotides for applications in gene therapy and molecular diagnostics.[][12]

Experimental Protocols

The following section details generalized protocols for the synthesis and analysis of N4-Acetyl-2'-deoxycytidine. These should be adapted and optimized based on specific laboratory conditions and equipment.

4.1 Protocol: Synthesis of N4-Acetyl-2'-deoxycytidine

This protocol is based on the general method of acylating 2'-deoxycytidine.

Materials:

-

2'-deoxycytidine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

-

Dissolution: Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Acylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess acetic anhydride.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography. Use a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to elute the product.

-

Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the fractions and remove the solvent under reduced pressure to yield N4-Acetyl-2'-deoxycytidine as a solid.

-

Validation: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

4.2 Protocol: RP-HPLC Analysis of N4-Acetyl-2'-deoxycytidine

This protocol describes a general method for analyzing the purity of ac4dC using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation & Conditions:

-

HPLC System: With UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~260 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of N4-Acetyl-2'-deoxycytidine standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantification is needed.

-

Sample Preparation: Dissolve the synthesized sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection: Inject the prepared sample onto the column.

-

Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

Data Analysis: Record the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to N4-Acetyl-2'-deoxycytidine relative to the total area of all peaks.

Conclusion

N4-Acetyl-2'-deoxycytidine is a versatile modified nucleoside with significant relevance in modern biomedical research. Its role as a stable prodrug for delivering active cytidine analogs makes it a compound of high interest for developing novel epigenetic, anticancer, and antiviral therapies. The methodologies for its synthesis and analysis are well-established, allowing for its application in a wide range of experimental contexts. Further research into its specific biological activities and pharmacokinetic properties will continue to uncover its full therapeutic potential.

References

- 1. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]

- 6. biorxiv.org [biorxiv.org]

- 7. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 12. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of N4-Acetyl-2'-deoxycytidine: Mechanisms, Effects, and Research Applications

Abstract

N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside analogue with significant implications in molecular biology, epigenetics, and therapeutic development. As a structural analogue of deoxycytidine, it primarily functions as an inhibitor of DNA synthesis by targeting the enzyme ribonucleotide reductase, leading to cell death.[1][2] This mechanism underpins its investigation as a potential anticancer and antiviral agent.[3][4] Beyond its role in replication, N4-Acetyl-2'-deoxycytidine has been identified as an epigenetic mark in genomic DNA, analogous to the well-studied N4-acetylcytidine (ac4C) in RNA.[5] This DNA modification is associated with active chromatin regions and positive gene regulation, opening a new frontier in epigenetic research.[5] This technical guide provides a comprehensive review of the current literature on N4-Acetyl-2'-deoxycytidine, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and exploring its applications for researchers and drug development professionals.

Physicochemical Properties

N4-Acetyl-2'-deoxycytidine is a white to off-white powder.[4] Its fundamental properties are crucial for its application in experimental and therapeutic contexts.[4][6]

| Property | Value | References |

| CAS Number | 32909-05-0 | [1][2][4][6] |

| Molecular Formula | C11H15N3O5 | [1][4][6] |

| Molecular Weight | 269.25 g/mol | [2][6] |

| Appearance | White, off-white to faint yellow powder | [4] |

| Melting Point | 154 - 161 ºC | [4] |

| Purity | ≥97% or ≥98% | [4][7] |

| Storage Conditions | 0 - 8 °C (short-term); -20°C (long-term) | [1][4][8] |

Biological Effects and Mechanisms of Action

N4-Acetyl-2'-deoxycytidine exerts its biological effects through two primary, distinct mechanisms: the inhibition of DNA synthesis and its role as an epigenetic modifier.

Inhibition of DNA Synthesis

As a nucleoside analogue, N4-Acetyl-2'-deoxycytidine's most direct effect is the disruption of DNA replication. It competitively binds to the active site of ribonucleotide reductase, an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[1][2][7] By inhibiting this enzyme, the compound depletes the cellular pool of deoxyribonucleotides, thereby halting DNA synthesis and replication, which ultimately leads to cell death.[1][2] This mechanism is the basis for its potential application in therapies targeting rapidly proliferating cells, such as cancer cells.[3]

Role in Epigenetics

Recent studies have unveiled that N4-Acetyl-2'-deoxycytidine (referred to as 4acC when in DNA) exists as a native modification in the genome of organisms like Arabidopsis thaliana.[5] This discovery positions it as a novel epigenetic mark.

Key findings include:

-

Association with Active Chromatin: 4acC is enriched in euchromatin regions, which are characteristically open and associated with active gene transcription.[5]

-

Positive Regulation of Gene Expression: The presence of 4acC is linked to increased gene expression. This effect is particularly notable for genes that lack other active histone modification marks, suggesting 4acC plays a critical role in their activation.[5]

-

Distinct Distribution: The genomic distribution of 4acC is different from that of 5-methylcytosine (5mC), the most well-known DNA modification, indicating they may have distinct or combinatorial roles in regulating gene expression.[5]

This epigenetic function suggests that N4-Acetyl-2'-deoxycytidine is not just a synthetic drug candidate but also a component of the natural regulatory landscape of the cell.[4]

Key Experimental Protocols

The study and application of N4-Acetyl-2'-deoxycytidine rely on specific chemical and molecular biology protocols.

Synthesis of N4-Acyl-2'-deoxycytidine Triphosphates

To study its incorporation into DNA, N4-Acetyl-2'-deoxycytidine must first be converted into its triphosphate form (dNTP). A common method involves a two-step process.[9] First, 2'-deoxycytidine is acylated using an appropriate activated ester of the carboxylic acid.[9] The resulting N4-acyl-2'-deoxycytidine is then purified and converted to the triphosphate nucleotide via a one-step phosphorylation method.[9] This product can then be used as a substrate for DNA polymerases.[9]

Detection of 4acC in Genomic DNA

Identifying the 4acC modification within a genome requires highly specific detection methods to distinguish it from unmodified cytidine.[5] A validated protocol involves immunological detection using an antibody that specifically recognizes the N4-acetyl group.[5]

The general workflow is as follows:

-

gDNA Extraction and Purification: Genomic DNA is isolated from the cells or tissues of interest.

-

RNase-A Treatment: The sample is treated with RNase-A to remove any contaminating RNA, ensuring that the signal comes exclusively from DNA.[5]

-

Immunoblotting: The purified gDNA is immobilized on a membrane via a dot blot or immuno-Southern blot procedure.[5]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for 4acC.[5]

-

Signal Detection: A secondary antibody conjugated to a reporter enzyme is used to generate a detectable signal, confirming the presence of 4acC.[5]

References

- 1. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 2. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N4-Acetyl-2'-deoxycytidine - CD BioGlyco [bioglyco.com]

- 8. medkoo.com [medkoo.com]

- 9. academic.oup.com [academic.oup.com]

N4-Acetyl-2'-deoxycytidine: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetyl-2'-deoxycytidine (dacdC) is a modified pyrimidine nucleoside analog with significant therapeutic potential, primarily in the realms of oncology and virology. As a derivative of deoxycytidine, its structural modifications allow it to interact with key cellular and viral enzymatic pathways, leading to the inhibition of DNA synthesis and potentially modulating epigenetic processes. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic applications of dacdC, including its mechanism of action, available quantitative data, detailed experimental protocols, and a visual representation of its molecular interactions.

Introduction

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these molecules can be incorporated into nascent DNA or RNA chains, leading to chain termination, or they can inhibit essential enzymes involved in nucleotide metabolism. N4-Acetyl-2'-deoxycytidine is an analog of 2'-deoxycytidine characterized by an acetyl group on the exocyclic amine at the N4 position of the cytosine base. This modification alters its chemical properties, influencing its interaction with enzymes and its metabolic fate within the cell. The therapeutic rationale for dacdC is based on its potential to act as a pro-drug or an active agent that disrupts DNA replication in rapidly proliferating cancer cells and in virally infected cells.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N4-Acetyl-2'-deoxycytidine is fundamental for its application in research and drug development.

| Property | Value | Reference |

| Chemical Name | N-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | [1] |

| Synonyms | dacdC, N4-Ac-dC | [2] |

| CAS Number | 32909-05-0 | [3] |

| Molecular Formula | C₁₁H₁₅N₃O₅ | [3] |

| Molecular Weight | 269.25 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Storage | -20°C for long-term storage | [5] |

Mechanism of Action

The therapeutic effects of N4-Acetyl-2'-deoxycytidine are believed to stem from its interference with DNA synthesis and potential modulation of DNA methylation. The primary proposed mechanisms are detailed below.

Inhibition of DNA Synthesis

As a deoxycytidine analog, dacdC's primary mechanism of action is the inhibition of DNA synthesis.[5][6] This can occur through two main pathways following its intracellular phosphorylation to N4-Acetyl-2'-deoxycytidine triphosphate (dacdCTP).

-

Incorporation into DNA and Chain Termination: dacdCTP can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the N4-acetyl group may sterically hinder the formation of the subsequent phosphodiester bond, leading to chain termination.

-

Inhibition of Ribonucleotide Reductase: Some reports suggest that nucleoside analogs can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[6][7] By inhibiting this enzyme, dacdC could deplete the pool of deoxyribonucleotides necessary for DNA synthesis.

Potential as a DNA Methyltransferase Inhibitor

There is speculation that N4-Acetyl-2'-deoxycytidine could act as a prodrug for a DNA methyltransferase (DNMT) inhibitor.[2][4] In this model, the N4-acetyl group would be removed in vivo by cellular amidases or esterases, converting dacdC to 2'-deoxycytidine or a related analog that can then inhibit DNMTs. This mechanism is analogous to that of decitabine (5-aza-2'-deoxycytidine), a known hypomethylating agent used in cancer therapy. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.

Therapeutic Applications

Based on its proposed mechanisms of action, N4-Acetyl-2'-deoxycytidine has potential applications in two primary therapeutic areas: oncology and virology.

Anticancer Activity

The ability of dacdC to inhibit DNA synthesis makes it a candidate for the treatment of various cancers, which are characterized by rapid and uncontrolled cell proliferation. By preferentially affecting rapidly dividing cells, dacdC could induce cell cycle arrest and apoptosis in tumor cells. While direct in vivo efficacy data for dacdC is limited in the public domain, the principle of using nucleoside analogs is well-established in cancer chemotherapy.

Quantitative Data on Anticancer Activity: Direct IC50 values for N4-Acetyl-2'-deoxycytidine against specific cancer cell lines are not readily available in the reviewed literature. The following table presents data for a related N4-modified deoxycytidine analog as a reference.

| Compound | Cell Line | Assay | IC50 | Reference |

| 5-fluoro-2′-deoxycytidine (FdCyd) | AsPC-1 (Pancreatic Cancer) | MTT Assay | ~1µM | [8] |

| 5-fluoro-2′-deoxycytidine (FdCyd) | LCL-PI 11 (Hepatocellular Carcinoma) | MTT Assay | ~1µM | [8] |

Antiviral Activity

Viruses rely on the host cell's machinery for replication, including the synthesis of viral DNA or RNA. Nucleoside analogs can be potent antiviral agents by being incorporated into the viral genome by viral polymerases, leading to chain termination and halting viral replication. The N4-acetylation of deoxycytidine analogs has been explored as a strategy to enhance antiviral activity, particularly against HIV and HBV.[9]

Quantitative Data on Antiviral Activity: Direct EC50 values for N4-Acetyl-2'-deoxycytidine against specific viruses are not readily available in the reviewed literature. The following table presents data for related N4-acyl 2',3'-dideoxy-5-fluorocytidine analogs as a reference.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| N4-p-iodobenzoyl-D-D2FC | HIV-1 | MT-2 | 0.002 | >100 | >50000 | [9] |

| N4-p-bromobenzoyl-D-D4FC | HIV-1 | MT-2 | 0.012 | 13.6 | 1133 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of N4-Acetyl-2'-deoxycytidine.

Synthesis of N4-Acetyl-2'-deoxycytidine

This protocol is adapted from the synthesis of N4-acyl-2'-deoxycytidines.[10]

Materials:

-

2'-deoxycytidine

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Acetic Acid

-

Ethyl acetate

-

N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

Activation of Acetic Acid: React acetic acid with N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) in ethyl acetate at room temperature for 24 hours to form the NHS-ester of acetic acid.

-

Acylation of 2'-deoxycytidine: Dissolve 2'-deoxycytidine in N,N-Dimethylformamide (DMF). Add the activated NHS-ester of acetic acid to the solution and stir at 25-30°C for 24-48 hours.

-

Purification: Purify the resulting N4-Acetyl-2'-deoxycytidine by silica gel column chromatography.

Enzymatic Synthesis of N4-Acetyl-2'-deoxycytidine-5'-triphosphate (dacdCTP)

This one-step phosphorylation method is adapted from a published procedure.[10]

Materials:

-

N4-Acetyl-2'-deoxycytidine

-

Phosphorus oxychloride (POCl₃)

-

Tributylamine (TBA)

-

Trimethyl phosphate

-

Tributylammonium pyrophosphate in acetonitrile

-

Triethylammonium bicarbonate (TEAB) buffer

Procedure:

-

Dissolve N4-Acetyl-2'-deoxycytidine in trimethyl phosphate.

-

Cool the solution to 0°C and add phosphorus oxychloride (POCl₃) and tributylamine (TBA). Stir for 1-2 hours at 0-20°C.

-

Add a solution of tributylammonium pyrophosphate in acetonitrile and stir for 10-15 minutes at room temperature.

-

Quench the reaction with TEAB buffer.

-

Purify the resulting dacdCTP by anion-exchange chromatography.

Primer Extension Assay for DNA Polymerase Inhibition

This assay evaluates the incorporation of dacdCTP by DNA polymerases.[10]

Materials:

-

DNA template and primer

-

DNA polymerase (e.g., Taq, KOD XL, phi29)

-

Standard dNTPs (dATP, dGTP, dTTP)

-

dCTP and dacdCTP

-

Reaction buffer specific to the polymerase

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Anneal the primer to the DNA template.

-

Set up reaction mixtures containing the primed template, DNA polymerase, reaction buffer, and a mix of dNTPs. One reaction will contain dCTP as a control, and the experimental reaction will contain dacdCTP.

-

Incubate the reactions at the optimal temperature for the polymerase for a set time.

-

Stop the reactions and denature the DNA.

-

Analyze the products by denaturing PAGE to visualize the length of the extended primers. A halt in primer extension in the presence of dacdCTP indicates incorporation and chain termination.

Future Directions and Conclusion

N4-Acetyl-2'-deoxycytidine is a promising nucleoside analog with clear therapeutic potential in oncology and virology. Its proposed dual mechanism of action—inhibition of DNA synthesis and potential for epigenetic modulation—makes it an attractive candidate for further investigation.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of dacdC against a broad panel of cancer cell lines and the EC50 values against a range of viruses.

-

In vivo efficacy studies: Evaluating the antitumor and antiviral activity of dacdC in relevant animal models to establish its therapeutic window and potential for clinical translation.

-

Pharmacokinetic and toxicity profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity of dacdC to guide dosing and formulation development.

-

Mechanism of action studies: Further elucidating the precise molecular targets of dacdC and its metabolites, including its effects on various DNA polymerases, ribonucleotide reductase, and DNA methyltransferases.

References